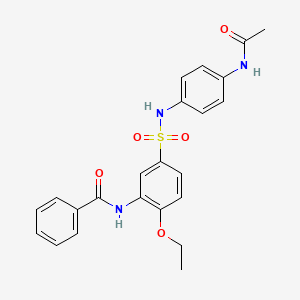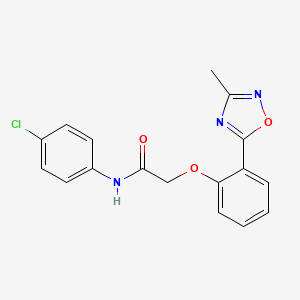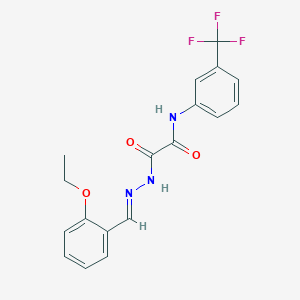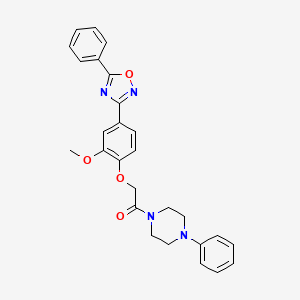
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as A-438079, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
作用機序
The mechanism of action of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves the inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by ATP. Upon activation, the P2X7 receptor opens a pore in the cell membrane, allowing the influx of Ca2+ and Na+ ions and the efflux of K+ ions. This leads to the activation of various downstream signaling pathways, including the NLRP3 inflammasome, which is involved in the regulation of inflammation. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide binds to the P2X7 receptor and blocks the influx of Ca2+ and Na+ ions, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide inhibits the release of IL-1β and TNF-α, which are pro-inflammatory cytokines. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has also been shown to inhibit the proliferation of cancer cells and the migration of immune cells. In vivo studies have demonstrated that N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the P2X7 receptor, which allows for specific inhibition of the receptor without affecting other ion channels or receptors. Another advantage is its stability and solubility, which allows for easy handling and administration. One limitation is its relatively high cost, which may limit its use in large-scale experiments. Another limitation is its potential off-target effects, which may require careful control experiments and data interpretation.
将来の方向性
There are several future directions for the study of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide and the P2X7 receptor. One direction is the development of more potent and selective P2X7 receptor antagonists for clinical use. Another direction is the elucidation of the role of the P2X7 receptor in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and inflammation. A third direction is the investigation of the potential therapeutic applications of P2X7 receptor antagonists, such as in the treatment of chronic pain, autoimmune diseases, and cancer.
合成法
The synthesis of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the preparation of 2-ethoxy-5-nitrobenzoic acid, the reduction of the nitro group to an amino group, the sulfonation of the amino group with chlorosulfonic acid, and the amidation of the resulting sulfonamide with 4-acetamidobenzoyl chloride. The final product is obtained by reacting the resulting sulfonamide with 2-ethoxy-5-aminobenzoyl chloride. The synthesis of N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been described in detail in several scientific publications.
科学的研究の応用
N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been widely used in scientific research as a tool to study the P2X7 receptor. The P2X7 receptor is expressed in various cell types, including immune cells, and is involved in the regulation of inflammation, apoptosis, and cell proliferation. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to inhibit the activation of the P2X7 receptor by ATP, which is the endogenous ligand of the receptor. N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been used to study the role of the P2X7 receptor in various pathological conditions, such as chronic pain, neurodegenerative diseases, and cancer.
特性
IUPAC Name |
N-[5-[(4-acetamidophenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-22-14-13-20(15-21(22)25-23(28)17-7-5-4-6-8-17)32(29,30)26-19-11-9-18(10-12-19)24-16(2)27/h4-15,26H,3H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIHZWBEMWGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














